Cas no 56046-17-4 ((4-Isopropylphenyl)urea)

(4-イソプロピルフェニル)尿素は、有機合成中間体として重要な化合物です。分子式C10H14N2Oで表され、フェニル基にイソプロピル基が置換した構造を持ちます。高い純度と安定性が特徴で、医薬品や農薬の原料として利用可能です。特に、尿素骨格の反応性を活かした縮合反応や高分子合成への応用が期待されます。結晶性が良く、取り扱いが容易な点も利点です。実験室規模から工業生産まで幅広く対応可能なため、研究開発分野での需要が見込まれます。

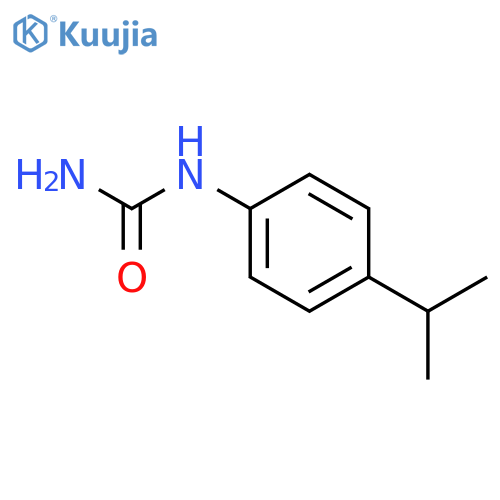

(4-Isopropylphenyl)urea structure

商品名:(4-Isopropylphenyl)urea

(4-Isopropylphenyl)urea 化学的及び物理的性質

名前と識別子

-

- Urea,N-[4-(1-methylethyl)phenyl]-

- [4-(propan-2-yl)phenyl]urea

- Isoproturon-desmethyl

- N',-(4-isopropylphenyl)urea

- 1-[4-(propan-2-yl)phenyl]urea

- (4-propan-2-ylphenyl)urea

- CHEBI:83514

- 1-(4-Isopropylphenyl)urea

- isoproturon-didemethyl

- Didemethylisoproturon

- 3-[4-(propan-2-yl)phenyl]urea

- Didesmethylisoproturon

- 1-(4-Isoprophenyl)urea

- [N-(4-isopropylphenyl)-urea, LS730334, didesmethyl-isoproturon

- 56046-17-4

- AKOS000154166

- 1-(4-isopropylphenyl)-urea

- N'-(4-isopropylphenyl)-urea

- NS00000259

- SCHEMBL5533028

- 1-(4-Isopropylphenyl)urea 10 microg/mL in Acetonitrile

- DTXSID10204592

- Q27156903

- STL124179

- (4-Isopropylphenyl)urea

-

- インチ: InChI=1S/C10H14N2O/c1-7(2)8-3-5-9(6-4-8)12-10(11)13/h3-7H,1-2H3,(H3,11,12,13)

- InChIKey: ABBKOIZWGCVCKE-UHFFFAOYSA-N

- ほほえんだ: CC(C)C1=CC=C(C=C1)NC(=O)N

計算された属性

- せいみつぶんしりょう: 178.11100

- どういたいしつりょう: 178.111

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 55.1A^2

じっけんとくせい

- 密度みつど: 1.115

- ふってん: 272.9°C at 760 mmHg

- フラッシュポイント: 118.8°C

- 屈折率: 1.585

- PSA: 55.12000

- LogP: 3.07390

(4-Isopropylphenyl)urea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | I873905-10mg |

(4-Isopropylphenyl)urea |

56046-17-4 | 10mg |

$1642.00 | 2023-05-18 | ||

| A2B Chem LLC | AG18079-100mg |

1-(4-ISOPROPYLPHENYL)UREA |

56046-17-4 | 100mg |

$399.00 | 2024-04-19 | ||

| TRC | I873905-1mg |

(4-Isopropylphenyl)urea |

56046-17-4 | 1mg |

$207.00 | 2023-05-18 |

(4-Isopropylphenyl)urea 関連文献

-

Lata Tiwari,Varun Kumar,Bhuvesh Kumar,Dinesh Mahajan RSC Adv. 2018 8 21585

-

N. Mazzella,F. Delmas,B. Delest,B. Méchin,C. Madigou,J.-P. Allenou,R. Gabellec,Th. Caquet J. Environ. Monit. 2009 11 108

56046-17-4 ((4-Isopropylphenyl)urea) 関連製品

- 34123-59-6(Isoproturon)

- 34773-66-5(1-(4-ethylphenyl)urea)

- 55304-10-4(3-(3-Isopropylphenyl)-1,1-dimethylurea)

- 352438-80-3(Isoproturon-d3)

- 217487-17-7(Isoproturon-d6)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量